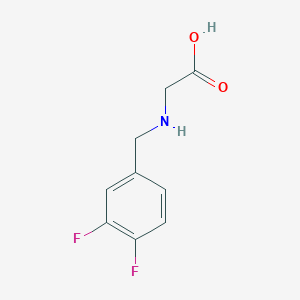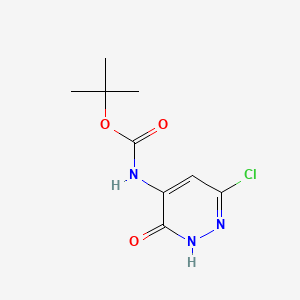
tert-Butyl (6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate: is a chemical compound with the molecular formula C9H12ClN3O2 It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: tert-Butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridazine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
作用機序
The mechanism of action of tert-butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, affecting their activity and function.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
tert-Butyl carbamate: A related compound used in organic synthesis and as a protecting group for amines.
tert-Butyl N-(benzyloxy)carbamate: Another derivative with applications in the synthesis of protected hydroxylamines.
Uniqueness: tert-Butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridazine ring. The presence of the chloro and carbamate groups imparts distinct reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C9H12ClN3O3 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC名 |
tert-butyl N-(3-chloro-6-oxo-1H-pyridazin-5-yl)carbamate |
InChI |
InChI=1S/C9H12ClN3O3/c1-9(2,3)16-8(15)11-5-4-6(10)12-13-7(5)14/h4H,1-3H3,(H,13,14)(H,11,12,15) |
InChIキー |
BNXGJDQQPDVQOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=NNC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



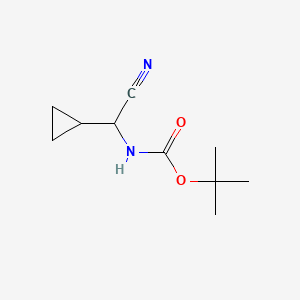
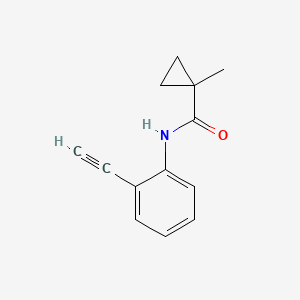
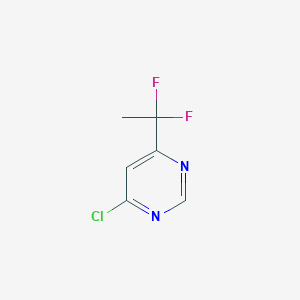
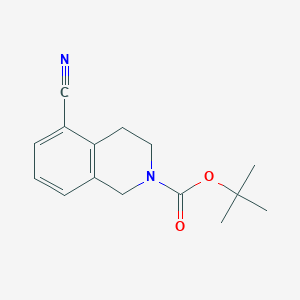
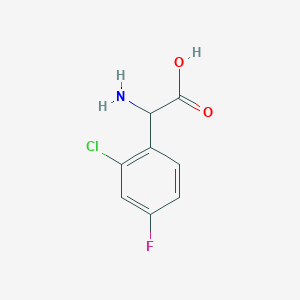
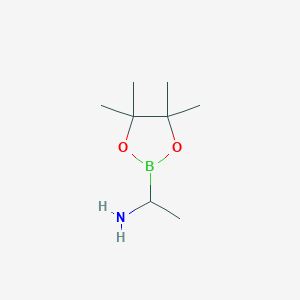
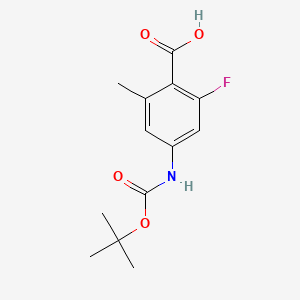
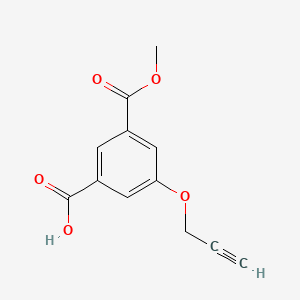


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
